REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].[CH3:7][N:8]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[S:9]([CH2:12][C:13](OC)=O)(=[O:11])=[O:10].BrC1[CH:25]=[CH:26][C:27]2[CH:38]=[CH:37][C:31]3=[N:32][CH:33]=[C:34]([Cl:36])[CH:35]=[C:30]3[C:29](=[O:39])[C:28]=2[CH:40]=1.F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:36][C:34]1[CH:35]=[C:30]2[C:29](=[O:39])[C:28]3[CH:40]=[C:13]([CH2:12][S:9]([N:8]([CH3:7])[C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=4)(=[O:10])=[O:11])[CH:25]=[CH:26][C:27]=3[CH:38]=[CH:37][C:31]2=[N:32][CH:33]=1 |f:0.1,4.5,7.8.9|
|
Name
|
|
Quantity
|
47.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)CC(=O)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
52.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(C=3C(=NC=C(C3)Cl)C=C2)=O)C1
|
Name
|
|
Quantity
|
7.16 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
658 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.846 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was degassed
|
Type
|
CUSTOM
|
Details
|
by sparging with nitrogen for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction flask was cooled to 50° C.
|
Type
|
ADDITION
|
Details
|
1M NaOH (500 mL) was added
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Then, the solution was diluted with saturated aqueous sodium hydrogen carbonate (800 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (EtOAc/Hexanes gradient)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1)C=CC1=C(C2=O)C=C(C=C1)CS(=O)(=O)N(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |